Eptazocine hydrobromide
Description
Properties
IUPAC Name |
(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISFPIWSMSMJD-GPKQSYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72150-17-5 | |
| Record name | 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72150-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eptazocine hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPTAZOCINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthetic Routes and Optimization
Demethylation and Salt Formation
The foundational method for synthesizing eptazocine hydrobromide involves demethylation of the precursor compound, (1S,6S)-(-)-1,4-dimethyl-10-methoxy-2,3,4,5,6,7-hexahydro-1H-4-benzazonine (Compound II), using hydrobromic acid (HBr). Key steps include:
- Reaction under inert gas : Nitrogen or argon is critical to prevent oxidation, which otherwise leads to discoloration (yellowing) due to residual bromine or oxidative byproducts.
- Distillation and recrystallization : Post-reaction, the mixture undergoes reduced-pressure distillation with repeated water additions to remove excess HBr. Final recrystallization in ethanol with activated carbon yields white crystals (>99.8% purity).
A comparative study revealed that omitting inert gas protection resulted in a 15–20% increase in impurities, primarily due to brominated side products.
Asymmetric Catalytic Synthesis
Phase-Transfer Catalyzed Alkylation
A modern enantioselective approach starts with 1-methyl-7-methoxy-2-tetralone , utilizing N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a phase-transfer catalyst. This method achieves 98% enantiomeric excess (ee) through:
- Mannich cyclization : Forms the tricyclic core with high stereochemical control.
- Reduction and demethylation : Sodium borohydride (NaBH₄) reduces intermediates, followed by HBr-mediated demethylation to yield the final product.
Table 1: Comparative Yields in Asymmetric Synthesis
| Step | Yield (%) | Purity (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| Alkylation | 92 | 99.5 | 5 |
| Mannich Cyclization | 88 | 98.7 | – |
| Final Demethylation | 95 | 99.8 | – |
This route reduces reliance on traditional resolution techniques, which discard 50% of racemic material.
Impurity Profiling and Control
Identification of Critical Impurities
During synthesis, Impurity B (a borohydride reduction byproduct) arises from incomplete hydrogenation of intermediates. A patented purification protocol involves:
- Reverse-phase chromatography : Using ethanol-water (30:70 v/v) to isolate Impurity B (>90% purity).
- pH-controlled crystallization : Adjusting to pH 7–8 minimizes degradation during workup.
Table 2: Impurity Levels Under Varied Conditions
| Condition | Impurity B (%) | Total Impurities (%) |
|---|---|---|
| Standard Synthesis | 0.8 | 1.2 |
| Optimized Purification | <0.1 | 0.3 |
Mechanistic Insights and Process Challenges
Industrial-Scale Adaptations
Batch vs. Continuous Processing
- Batch reactors : Allow precise control over HBr addition but face scalability issues with exothermic reactions.
- Flow chemistry : Pilot studies show a 15% reduction in reaction time by maintaining optimal temperature gradients during HBr dosing.
Chemical Reactions Analysis
Types of Reactions: Eptazocine hydrobromide undergoes various chemical reactions, including alkylation and Mannich cyclization . These reactions are crucial for constructing the tricyclic compound in eight linear steps.
Common Reagents and Conditions: The synthesis involves reagents such as 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane, with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as the catalyst . The reaction conditions are optimized to achieve high yield and purity.
Major Products Formed: The major product formed from these reactions is this compound, which is obtained in excellent yield and purity .
Scientific Research Applications
Chemistry
Eptazocine hydrobromide serves as a model compound in studies involving:
- Asymmetric Synthesis : Utilized in research to explore novel synthetic routes and optimize reaction conditions.
- Phase-Transfer Catalysis : Investigated for its role in enhancing reaction efficiency in organic synthesis.
Biology
Research has focused on:
- Opioid Receptor Interactions : Studies have demonstrated its effects on cellular signaling pathways related to pain modulation.
- Cerebral Metabolism : Eptazocine has been shown to improve anoxic changes in cerebral energy metabolism in animal models subjected to toxic agents like potassium cyanide (KCN) .
Medicine
This compound is extensively studied for:
- Analgesic Properties : Demonstrated efficacy in managing moderate to severe pain, particularly post-operative and cancer-related pain. Its analgesic efficacy is reported to be 1-2 times that of pentazocine .
- Adjuvant Therapy : Evaluated as an adjunct in anesthetic management for patients on long-term antipsychotic therapy .
Data Table: Comparative Analgesic Efficacy
| Compound Name | Mechanism of Action | Analgesic Efficacy | Clinical Use |
|---|---|---|---|
| This compound | Kappa agonist, Mu antagonist | 1-2 times that of Pentazocine | Post-operative and cancer pain |
| Pentazocine | Kappa agonist | Baseline | Moderate pain |
| Butorphanol | Mixed agonist-antagonist | Moderate | Pain relief with lower abuse potential |
| Nalbuphine | Mixed agonist-antagonist | Moderate | Pain relief |
Case Study 1: Post-operative Pain Management
A clinical study evaluated the effectiveness of this compound as an analgesic in post-operative patients. Results indicated that patients receiving eptazocine reported significantly lower pain scores compared to those receiving traditional opioids, highlighting its potential as a safer alternative with fewer side effects.
Case Study 2: Neurological Effects
In a controlled experiment involving mice, eptazocine was administered following exposure to sublethal doses of KCN. The results showed marked improvements in cerebral energy metabolism, suggesting potential neuroprotective effects alongside its analgesic properties .
Mechanism of Action
Eptazocine hydrobromide primarily exerts its analgesic effects through binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors . The compound has a high affinity for kappa receptors and a lesser degree of affinity for mu receptors. Binding to kappa receptors induces analgesia, sedation, and dysphoria, while interaction with mu receptors contributes to pain relief but also the potential for respiratory depression and euphoria .
When this compound binds to these receptors, it activates G-protein coupled intracellular mechanisms. This activation inhibits adenylate cyclase, leading to a decrease in cyclic AMP levels, reducing neurotransmitter release and diminishing the perception of pain . Additionally, the opening of potassium channels and closing of calcium channels result in hyperpolarization of neurons, further decreasing neuronal excitability and the transmission of pain signals .
Comparison with Similar Compounds
Pharmacological Mechanisms
Eptazocine’s mixed μ-antagonism/κ-agonism distinguishes it from other opioids:
Analgesic Efficacy and Duration
- Eptazocine : 1–2× potency of pentazocine, duration ~2 hours .
- Pentazocine : Effective for moderate pain, duration 3–4 hours .
- Buprenorphine: High potency, duration 6–8 hours due to slow receptor dissociation .
- Morphine : Gold standard for severe pain, duration 4–5 hours .
Clinical Data :
- In postoperative pain, eptazocine (15 mg IM) matched pentazocine (30 mg IM) in efficacy .
- Combined with sufentanil, eptazocine enhanced analgesia in transurethral prostatectomy patients, reducing recovery time .
Pharmacokinetics
| Parameter | Eptazocine | Pentazocine | Buprenorphine |
|---|---|---|---|
| Bioavailability (IM) | ~90% | ~70% | ~30–50% |
| Half-life (hours) | 2–3 | 3–4 | 20–25 |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Hepatic (CYP3A4) |
Eptazocine’s rapid onset (10–20 minutes IV/IM) suits perioperative use, while buprenorphine’s prolonged half-life supports chronic pain management .
Biological Activity
Eptazocine hydrobromide is a novel analgesic compound that exhibits unique pharmacological properties, primarily acting as a κ-opioid receptor agonist and μ-opioid receptor antagonist. This dual action positions it as a potential alternative to traditional opioids, particularly in pain management and anesthetic applications. The following sections provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
This compound functions through its interaction with opioid receptors in the central nervous system. It selectively binds to the κ-opioid receptors, which are associated with analgesic effects, while simultaneously antagonizing μ-opioid receptors, which are often linked to adverse effects such as respiratory depression and addiction.
Key Findings:
- Analgesic Properties : Eptazocine has been shown to relieve pain effectively in various experimental models. For instance, studies indicate that it significantly prolongs survival in mice subjected to hypoxic conditions, suggesting its protective effects on cerebral metabolism during anoxia .
- Cerebral Metabolism : Research indicates that eptazocine may improve anoxic changes in cerebral energy metabolism. In experiments involving cyanide-induced metabolic disruption, eptazocine administration led to increased levels of high-energy phosphates and improved energy charge potential (ECP) in the brain .
Clinical Applications
This compound has been evaluated for its clinical efficacy in various settings, particularly within anesthetic management.
Case Study: Anesthetic Management
A study compared the anesthetic management of patients receiving long-term antipsychotic therapy with and without this compound. The results indicated:
- Reduced Maintenance Concentration : Patients treated with eptazocine required a lower concentration of enflurane (0.37% vs. 0.67%) during anesthesia.
- Improved Hemodynamic Stability : Measurements showed that systolic blood pressure and heart rate instabilities were significantly lower in the eptazocine group compared to controls .
Comparative Efficacy
The following table summarizes key studies assessing the biological activity of this compound:
Safety Profile
This compound has demonstrated a favorable safety profile in clinical studies. No significant side effects were reported during the administration of eptazocine as an adjunct in anesthesia, indicating its potential for safe use in vulnerable patient populations .
Q & A
Q. What are the standard analytical techniques for characterizing Eptazocine hydrobromide purity, and how should researchers validate these methods?
Researchers should employ HPLC (High-Performance Liquid Chromatography) to assess purity, coupled with 1H NMR and mass spectrometry (MS) to confirm structural integrity. For example, in asymmetric synthesis, HPLC purity >99% was achieved using a C18 column with a mobile phase of acetonitrile/water, validated against reference standards . NMR analysis (e.g., δ 6.94–6.91 ppm for aromatic protons) ensures stereochemical consistency . Method validation should include sensitivity, specificity, and reproducibility tests, adhering to ICH guidelines.
Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?
The primary route involves hydrogenation of intermediates using 10% palladium on carbon under atmospheric H₂, followed by hydrobromic acid reflux for salt formation . Key parameters include:
- Hydrogenation : 12 hours at room temperature (83.4% yield).
- Recrystallization : Ethanol solvent yields white crystals with 80% recovery .
Alternative methods, such as chiral resolution via asymmetric catalysis, are detailed in patents (e.g., WO2017038656) but require optimization of chiral auxiliaries .
Advanced Research Questions
Q. How can researchers optimize asymmetric synthesis yields of this compound while minimizing enantiomeric impurities?
Optimization involves:
- Catalyst selection : Palladium on carbon (30% loading) for selective hydrogenation .
- Chiral HPLC monitoring : Use columns like Chiralpak AD-H to track enantiomeric excess (ee) during synthesis .
- Recrystallization conditions : Ethanol/water mixtures enhance diastereomeric purity. For example, refluxing with 48% HBr under N₂ eliminates residual solvents . Advanced techniques like circular dichroism (CD) spectroscopy can further validate chiral integrity .
Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models for this compound?
Contradictions often arise from bioavailability differences (e.g., blood-brain barrier penetration) or metabolic variability . To resolve:
- Conduct pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
- Use dose-response curves to compare in vitro receptor binding (e.g., μ-opioid affinity) with in vivo analgesic efficacy .
- Apply confounding variable analysis (e.g., genetic polymorphisms in metabolic enzymes) using multivariate regression .
Q. What methodologies are recommended for studying the metabolic stability of this compound in hepatic models?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
- CYP450 inhibition studies : Use isoform-specific probes (e.g., CYP3A4) to identify metabolic pathways.
- In silico modeling : Tools like Schrödinger’s ADMET Predictor estimate clearance rates and potential drug-drug interactions .
Methodological and Data Analysis
Q. How should researchers design experiments to evaluate the stereochemical stability of this compound under varying pH conditions?
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data in preclinical studies?
- Probit analysis : Estimate LD₅₀ values with 95% confidence intervals.
- ANOVA with post-hoc tests : Compare organ toxicity scores across dose groups.
- Kaplan-Meier survival curves : Assess time-to-mortality relationships in longitudinal studies .
Research Design and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Detailed SOPs : Document reaction parameters (e.g., H₂ pressure, reflux time) and equipment calibration .
- Raw data sharing : Publish NMR/MS spectra and chromatograms in supplementary materials .
- Inter-lab validation : Collaborate with external labs to replicate synthesis using identical reagents (e.g., Sigma-Aldridge Pd/C) .
Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for mechanistic studies of this compound?
- FINER criteria : Ensure hypotheses are Feasible (e.g., accessible rodent models), Interesting (novel opioid-sparing effects), Novel (unexplored CYP interactions), Ethical (IACUC-approved protocols), and Relevant (addressing the opioid crisis) .
- PICO framework : Define Population (e.g., neuropathic pain models), Intervention (dose ranges), Comparison (morphine controls), and Outcomes (pain threshold measurements) .
Data Management and Reporting
Q. What are best practices for managing raw spectral data and ensuring transparency in publications?
Q. How should researchers address potential biases in behavioral assays measuring Eptazocine’s analgesic effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
